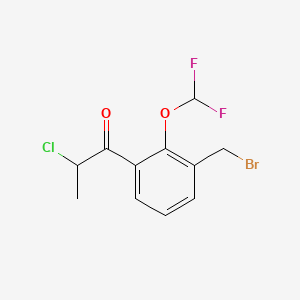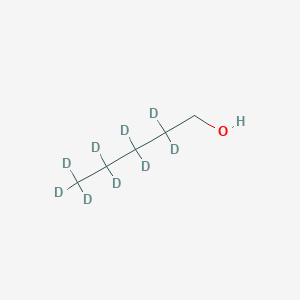
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features prominently in the realm of organic chemistry. This compound is characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the reactivity and stability of the compound. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
One common synthetic route involves the radical trifluoromethylation of carbon-centered intermediates
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis.
Análisis De Reacciones Químicas
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl and trifluoromethylthio groups can significantly impact the reactivity of the compound.
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl ring are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and trifluoromethylthio groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development. It can be used to design new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds that contain trifluoromethyl and trifluoromethylthio groups. Some of these compounds include:
4-(Trifluoromethyl)phenylhydrazine: This compound contains a trifluoromethyl group but lacks the trifluoromethylthio group.
Trifluoromethyl ketones: These compounds contain a trifluoromethyl group attached to a ketone moiety.
Trifluoromethyl-containing compounds: These compounds, which include trifluoromethylalkenes and trifluoromethylated aromatic and alkyl compounds, exhibit unique reactivity due to the presence of the trifluoromethyl group.
The uniqueness of this compound lies in the combination of trifluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity to the compound.
Propiedades
Fórmula molecular |
C8H6F6N2S |
|---|---|
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)4-1-2-5(16-15)6(3-4)17-8(12,13)14/h1-3,16H,15H2 |
Clave InChI |
GJUIXIUVSWIDMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)SC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)
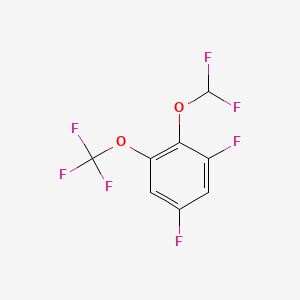

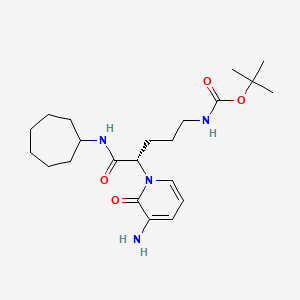
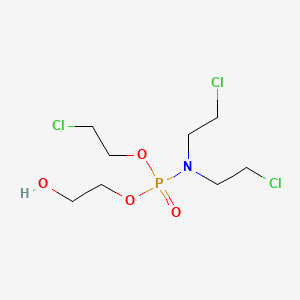
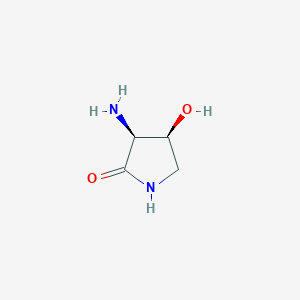
![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)


